1-Chloro-2-(propane-1-sulfonyl)benzene
Overview
Description
1-Chloro-2-(propane-1-sulfonyl)benzene is an organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 g/mol . This compound is characterized by a benzene ring substituted with a chlorine atom and a propane-1-sulfonyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(propane-1-sulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of benzene followed by sulfonation with propane-1-sulfonyl chloride under controlled conditions . The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as hydrolysis or aminolysis.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Fuming sulfuric acid (H2SO4) is used to add additional sulfonyl groups.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products:
Nitration: 1-Chloro-2-(propane-1-sulfonyl)-4-nitrobenzene.
Sulfonation: 1-Chloro-2-(propane-1,3-disulfonyl)benzene.
Halogenation: 1,4-Dichloro-2-(propane-1-sulfonyl)benzene.
Scientific Research Applications
1-Chloro-2-(propane-1-sulfonyl)benzene is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-chloro-2-(propane-1-sulfonyl)benzene involves its ability to act as an electrophile in substitution reactions. The chlorine atom and the sulfonyl group make the benzene ring more reactive towards nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved include interactions with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
1-Chloro-2-(methylsulfonyl)benzene: Similar structure but with a methyl group instead of a propane group.
1-Bromo-2-(propane-1-sulfonyl)benzene: Bromine atom replaces the chlorine atom.
1-Chloro-4-(propane-1-sulfonyl)benzene: Sulfonyl group is positioned at the para position instead of the ortho position.
Uniqueness: 1-Chloro-2-(propane-1-sulfonyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chlorine and sulfonyl groups in the ortho position enhances its electrophilic nature, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloro-2-propylsulfonylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-2-7-13(11,12)9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZUJFQNSOAMPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611998 | |
Record name | 1-Chloro-2-(propane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89265-33-8 | |
Record name | 1-Chloro-2-(propane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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